![molecular formula C15H26O2 B14642603 10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one CAS No. 53172-15-9](/img/structure/B14642603.png)
10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one is a spiro compound characterized by a unique structure where two rings are connected through a single atom. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s chemical properties make it valuable in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The hydroxyl group and spiro structure allow it to bind to various enzymes and receptors, influencing biological pathways. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,8,8-Tetramethylspiro[5.5]undecan-2-one: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
10-Hydroxyspiro[5.5]undecan-2-one: Similar structure but without the tetramethyl groups, affecting its stability and interactions.
Uniqueness
10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one is unique due to its combination of a hydroxyl group and tetramethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.
Eigenschaften
CAS-Nummer |
53172-15-9 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
8-hydroxy-4,4,10,10-tetramethylspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C15H26O2/c1-13(2)5-11(16)7-15(9-13)8-12(17)6-14(3,4)10-15/h11,16H,5-10H2,1-4H3 |
InChI-Schlüssel |
YTUYYFBHBLSSNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC2(C1)CC(=O)CC(C2)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)
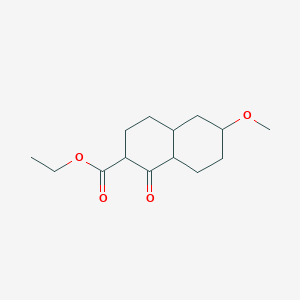
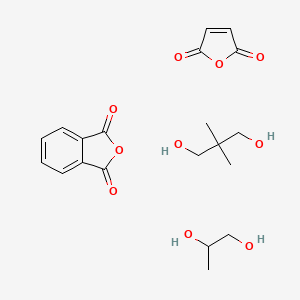
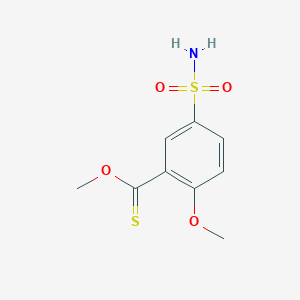
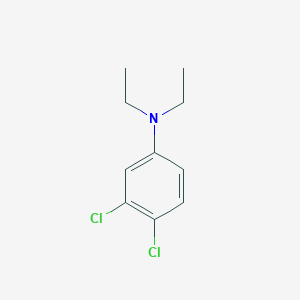
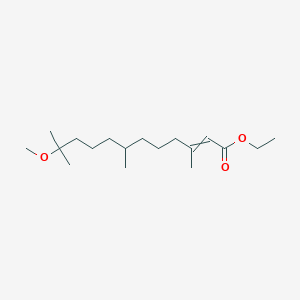

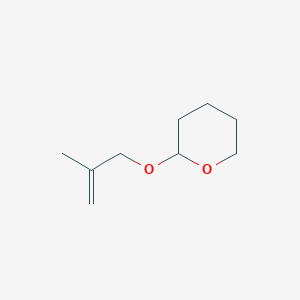
![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)

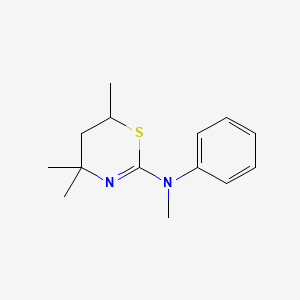
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)
